molecular formula C19H27NO3 B1676970 那格列奈 CAS No. 105816-04-4

那格列奈

货号: B1676970
CAS 编号: 105816-04-4
分子量: 317.4 g/mol
InChI 键: OELFLUMRDSZNSF-BRWVUGGUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .


Synthesis Analysis

Nateglinide is synthesized from β-Pinene, which is oxidated with KMnO4 in the presence of pyridine to yield nopinic acid. Then, acid-catalyzed ring opened to yield dihydrocumic acid, which is hydrogenated with Pd/C and epimerizated to yield trans-4-isopropylhexanecarboxylic acid . The Fe (III) complex of ligand Nateglinide has been synthesized and characterized by physiochemical properties, elemental analysis, IR, UV and thermogravimetric analysis .


Molecular Structure Analysis

Nateglinide is a phenylalanine derivative of the meglitinide class of agents with hypoglycemic activity. It binds with a higher affinity to the SUR1 subunit and with a faster onset of action and a shorter duration of action .


Chemical Reactions Analysis

Nateglinide mediates the release of insulin from beta-cells by binding to the sulphonylurea receptors, which leads to the closure of ATP-sensitive K(+) channels . It is extensively metabolized in the liver and excreted in urine (83%) and feces (10%) .

科学研究应用

2型糖尿病治疗

那格列奈主要用作治疗2型糖尿病的口服降糖药。其快速作用对新诊断的糖尿病患者特别有效。 当与二甲双胍联合使用时,那格列奈显示出改善的血糖控制 .

药理基因组学优化

已经进行研究以开发一种药理基因组学算法来优化那格列奈治疗。 这涉及研究遗传变异如何影响药物反应,旨在确保那格列奈治疗的安全性和有效性 .

增强生物利用度

研究集中在纳格列奈负载的纳米结构脂质载体 (NLC) 的制剂和优化,以提高其口服生物利用度。 由于那格列奈水溶性差且快速消除,导致生物利用度变化,因此这一点至关重要 .

药代动力学改进

为那格列奈开发 NLC 旨在改善其药代动力学参数。 这包括增加药物的半衰期并增强其溶解度,从而导致延长药物释放和更好的治疗效果 .

分析方法开发

已对药物和生物样品中那格列奈的测定分析方法进行了综述。 这对质量控制和确保以正确剂量进行给药以获得治疗效果非常重要 .

遗传变异关联研究

个体研究表明,CYP2C9、SLCO1B1 和 MTNR1B 遗传变异与那格列奈的安全性和有效性相关。 了解这些关联有助于个性化那格列奈治疗,以获得更好的结果 .

作用机制

Target of Action

Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release . The primary targets of Nateglinide are the β cells in the pancreas .

Mode of Action

Nateglinide induces an early insulin response to meals, decreasing postprandial blood glucose levels . It achieves this by closing ATP-dependent potassium channels in the membrane of the β cells . This depolarizes the β cells and causes voltage-gated calcium channels to open . The influx of calcium ions stimulates calcium-dependent exocytosis of insulin granules .

Biochemical Pathways

Nateglinide affects the insulin secretion pathway. By closing the ATP-dependent potassium channels in the β cells, it causes depolarization. This leads to the opening of voltage-gated calcium channels, and the resulting influx of calcium ions induces the exocytosis of insulin granules . This process is dependent on the presence of functioning β cells and glucose .

Pharmacokinetics

Nateglinide is extensively metabolized in the liver and excreted in urine (83%) and feces (10%) . The major metabolites possess less activity than the parent compound . One minor metabolite, the isoprene, has the same potency as its parent compound .

Result of Action

The primary result of Nateglinide’s action is a decrease in postprandial and fasting blood glucose levels . It also decreases glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control . Nateglinide is more effective at lowering postprandial blood glucose than metformin, sulfonylureas, and thiazolidinediones .

Action Environment

The action of Nateglinide is dependent on the presence of glucose . Therefore, its efficacy can be influenced by the patient’s diet. It should only be taken with meals, and meal-time doses should be skipped with any skipped meal . This ensures that the drug’s action is synchronized with the body’s glucose levels, maximizing its efficacy and minimizing the risk of hypoglycemia .

安全和危害

Nateglinide tablets are contraindicated in patients with a history of hypersensitivity to nateglinide or its inactive ingredients. All glinides, including nateglinide, can cause hypoglycemia .

未来方向

The landscape of T2D treatment is constantly changing as new therapies emerge and the understanding of currently available agents deepens. This includes the potential for new pharmacological approaches to glycaemic control and agents advancing in clinical development that utilise new modes of action or delivery .

生化分析

Biochemical Properties

Nateglinide plays a crucial role in biochemical reactions by stimulating the secretion of insulin. It achieves this by binding to ATP-sensitive potassium channels on the pancreatic beta cells, leading to their closure . This action depolarizes the beta cells and opens voltage-gated calcium channels, resulting in an influx of calcium ions . The increased intracellular calcium concentration triggers the exocytosis of insulin-containing vesicles, thereby promoting insulin release . Nateglinide interacts primarily with the ATP-sensitive potassium channels and voltage-gated calcium channels in this process .

Cellular Effects

Nateglinide influences various cellular processes, particularly in pancreatic beta cells. By stimulating insulin release, it helps regulate blood glucose levels . This regulation impacts cell signaling pathways related to glucose metabolism and insulin signaling. Nateglinide’s action on ATP-sensitive potassium channels and subsequent calcium influx affects gene expression and cellular metabolism by promoting insulin secretion . Additionally, nateglinide has been shown to have minimal effects on insulin levels between meals and overnight, making it a targeted therapy for postprandial glucose control .

Molecular Mechanism

At the molecular level, nateglinide exerts its effects by binding to and inhibiting ATP-sensitive potassium channels on pancreatic beta cells . This inhibition leads to membrane depolarization and the opening of voltage-gated calcium channels . The resulting calcium influx triggers the fusion of insulin-containing vesicles with the cell membrane, facilitating insulin secretion . Nateglinide’s mechanism of action is glucose-dependent, meaning it enhances insulin release in the presence of glucose but has little effect when glucose levels are low .

Temporal Effects in Laboratory Settings

In laboratory settings, nateglinide exhibits rapid absorption and a short half-life of approximately 1.5 hours . Its effects on insulin secretion are quick and short-lived, aligning with its role as a meal-time glucose regulator . Stability studies have shown that nateglinide is stable under various conditions, but it undergoes extensive metabolism in the liver . Long-term studies indicate that nateglinide maintains its efficacy in regulating postprandial glucose levels without significant degradation .

Dosage Effects in Animal Models

In animal models, the effects of nateglinide vary with dosage. Studies have shown that higher doses of nateglinide result in increased insulin secretion and more significant reductions in blood glucose levels . At very high doses, nateglinide can cause hypoglycemia and other adverse effects . The optimal dosage for achieving desired glucose control without adverse effects has been identified through pharmacokinetic and pharmacodynamic studies .

Metabolic Pathways

Nateglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4 . It undergoes biotransformation to at least nine metabolites, with the major metabolites being hydroxylation products . The predominant metabolite, M1, is monohydroxylated at the methane carbon . These metabolites have significantly less antidiabetic activity compared to nateglinide . The drug is excreted predominantly in urine, with only a small fraction excreted unchanged .

Transport and Distribution

Nateglinide is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations quickly after oral administration . It is highly bound to plasma proteins, which facilitates its distribution throughout the body . Nateglinide is transported across the intestinal brush-border membrane via a proton-coupled transport system distinct from PepT1 and MCT1 . This transport mechanism ensures efficient absorption and distribution of nateglinide within the body .

Subcellular Localization

Nateglinide’s subcellular localization is primarily within the pancreatic beta cells, where it exerts its insulinotropic effects . The drug targets ATP-sensitive potassium channels on the cell membrane, leading to localized depolarization and calcium influx . This targeted action ensures that nateglinide effectively stimulates insulin release in response to elevated blood glucose levels . The subcellular localization of nateglinide is crucial for its role in regulating postprandial glucose levels .

属性

IUPAC Name

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFLUMRDSZNSF-OFLPRAFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040687
Record name Nateglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Nateglinide activity is dependent on the presence functioning β cells and glucose. In contrast to sulfonylurea insulin secretatogogues, nateglinide has no effect on insulin release in the absence of glucose. Rather, it potentiates the effect of extracellular glucose on ATP-sensitive potassium channel and has little effect on insulin levels between meals and overnight. As such, nateglinide is more effective at reducing postprandial blood glucose levels than fasting blood glucose levels and requires a longer duration of therapy (approximately one month) before decreases in fasting blood glucose are observed. The insulinotropic effects of nateglinide are highest at intermediate glucose levels (3 to 10 mmol/L) and it does not increase insulin release already stimulated by high glucose concentrations (greater than 15 mmol/L). Nateglinide appears to be selective for pancreatic β cells and does not appear to affect skeletal or cardiac muscle or thyroid tissue.
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

105816-04-4, 105816-06-6
Record name Nateglinide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nateglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NATEGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nateglinide
Reactant of Route 2
Reactant of Route 2
Nateglinide
Reactant of Route 3
Reactant of Route 3
Nateglinide
Reactant of Route 4
Reactant of Route 4
Nateglinide
Reactant of Route 5
Reactant of Route 5
Nateglinide
Reactant of Route 6
Reactant of Route 6
Nateglinide
Customer
Q & A

Q1: What is the primary mechanism of action of nateglinide?

A: Nateglinide exerts its hypoglycemic effect by selectively and reversibly inhibiting pancreatic beta-cell ATP-sensitive potassium (KATP) channels. [, , ]

Q2: How does nateglinide's interaction with KATP channels differ from that of sulfonylureas?

A: While both nateglinide and sulfonylureas bind to the sulfonylurea receptor 1 (SUR1) subunit of KATP channels, nateglinide exhibits rapid association and dissociation kinetics, leading to a faster onset and shorter duration of action. [, ]

Q3: What are the downstream effects of nateglinide binding to KATP channels?

A: Binding of nateglinide to SUR1 closes KATP channels, leading to membrane depolarization, opening of voltage-gated calcium channels, and ultimately, increased intracellular calcium levels. This rise in intracellular calcium triggers the release of insulin from pancreatic beta-cells. [, , ]

Q4: Does nateglinide have any effects on incretin hormones?

A: Research suggests that nateglinide may also stimulate the release of glucagon-like peptide-1 (GLP-1) from intestinal L cells, contributing to its glucose-lowering effects. []

Q5: What is the molecular formula and weight of nateglinide?

A5: The molecular formula of nateglinide is C19H27NO3, and its molecular weight is 317.42 g/mol.

Q6: Are there any spectroscopic data available for nateglinide?

A: Several studies employed spectroscopic techniques to characterize nateglinide and its formulations. Fourier transform infrared spectroscopy (FTIR) was used to investigate drug-excipient compatibility and confirm the formation of inclusion complexes. [, , ]

Q7: What are the common excipients used in nateglinide formulations?

A: Studies evaluated the compatibility of nateglinide with various excipients, including β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HPCD), meglumine, chitosan, ethyl cellulose, polyvinyl alcohol, and sodium tripolyphosphate. [, , , ]

Q8: How does the choice of excipients affect the stability and dissolution of nateglinide formulations?

A: Inclusion complexes of nateglinide with β-CD and HPCD showed enhanced solubility and dissolution rates compared to the free drug. [, ] Dry co-grinding with meglumine also improved dissolution and hypoglycemic effects in diabetic rats. []

Q9: How is nateglinide absorbed and distributed in the body?

A: Nateglinide is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 hour. Food intake can affect the rate but not the extent of absorption. [, ]

Q10: What are the primary metabolic pathways of nateglinide?

A: Nateglinide is primarily metabolized by cytochrome P450 (CYP) enzymes, mainly CYP2C9 and CYP3A4, into several metabolites, with M7 being the major metabolite. [, ]

Q11: How is nateglinide eliminated from the body?

A: Nateglinide is predominantly eliminated through hepatic metabolism, with a small fraction excreted unchanged in the urine. [, ]

Q12: Does renal impairment affect nateglinide pharmacokinetics?

A: Studies suggest that renal impairment, even in patients undergoing hemodialysis, does not significantly affect the pharmacokinetics of nateglinide, and dose adjustment is not required in these patients. []

Q13: How is the efficacy of nateglinide evaluated in preclinical settings?

A: Animal models, like Goto-Kakizaki (GK) rats, have been used to investigate the pharmacokinetics and pharmacodynamics of nateglinide. []

Q14: What are the key findings from clinical trials evaluating nateglinide efficacy?

A: Clinical trials demonstrated that nateglinide effectively reduces postprandial glucose excursions and improves glycemic control in patients with type 2 diabetes. Both monotherapy and combination therapy with metformin have shown efficacy. [, , , , , ]

Q15: How does the efficacy of nateglinide compare to other antidiabetic agents?

A: Head-to-head clinical trials compared nateglinide with other antidiabetic drugs like acarbose and glimepiride. Results showed comparable efficacy in reducing HbA1c levels, although differences in postprandial glucose control and effects on lipid profiles were observed. [, , , , ]

Q16: What is the solubility of nateglinide in various media?

A: Nateglinide exhibits low solubility in water. Studies have explored methods to enhance its solubility, such as the formation of inclusion complexes with cyclodextrins. [, ]

Q17: How do different formulation strategies affect the dissolution rate of nateglinide?

A: Dry co-grinding with meglumine and complexation with cyclodextrins significantly enhanced the dissolution rate of nateglinide, potentially improving its bioavailability. [, , ]

Q18: What analytical techniques are commonly used to quantify nateglinide in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV and mass spectrometry (MS), is widely used for the quantification of nateglinide in biological matrices. [, , , ]

Q19: Have any analytical methods for nateglinide been validated?

A: Several studies reported the development and validation of analytical methods for nateglinide quantification, ensuring accuracy, precision, specificity, and linearity for research and quality control purposes. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。